molecular formula C9H13ClN2O B1522125 4-(aminomethyl)-N-methylbenzamide hydrochloride CAS No. 1158467-80-1

4-(aminomethyl)-N-methylbenzamide hydrochloride

Cat. No. B1522125
CAS RN: 1158467-80-1
M. Wt: 200.66 g/mol
InChI Key: NLKLSWPOAFKYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-methylbenzamide hydrochloride, also known as 4-AMMBH, is a chemical compound used in a variety of scientific research applications. It is a white crystalline powder with a molecular formula of C8H10ClN3O and a molecular weight of 197.63. It is a water-soluble compound that is used in a variety of laboratory experiments, including those involving protein kinases, enzymes, and other biochemical processes.

Scientific Research Applications

Physicochemical Properties and Applications

One study explored the molar refraction and polarizability of a related antiemetic drug, demonstrating its significant polarizability effects with increasing drug concentration. This insight into the physicochemical properties of such compounds could inform their application in solution chemistry and materials science (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Anticonvulsant Activity

Compounds within the 4-aminobenzamide class have been evaluated for their anticonvulsant effects, showing promise in models of seizures induced by electroshock and pentylenetetrazole. This research provides a foundation for the development of new anticonvulsant drugs, with specific compounds demonstrating potent activity against maximal electroshock seizures (C. Clark, M. J. Wells, R. T. Sansom, G. N. Norris, R. Dockens, W. Ravis, 1984).

Environmental Applications

Investigations into novel adsorbents for removing Ni(II) from aqueous solutions have utilized compounds similar to 4-(aminomethyl)-N-methylbenzamide hydrochloride. The study highlights the composite material's high removal efficiency under optimal conditions, demonstrating its potential in water purification and environmental remediation (N. Rahman, M. Nasir, 2019).

Polymer Science

Research into the synthesis and characterization of novel aromatic polyimides involving aminobenzamide derivatives shows the potential of these compounds in creating materials with specific desirable properties, such as thermal stability and solvent resistance. This work contributes to the field of polymer science, offering insights into the design and development of new polymeric materials (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Safety and Hazards

“4-(aminomethyl)-N-methylbenzamide hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(aminomethyl)-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLSWPOAFKYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164648-64-0, 1158467-80-1
Record name 4-(Aminomethyl)-N-methylbenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(aminomethyl)-N-methylbenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 2
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(aminomethyl)-N-methylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.